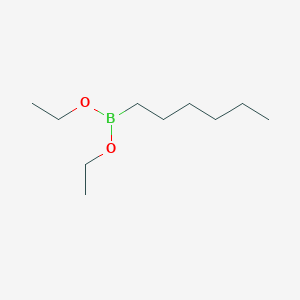
Boronic acid, hexyl-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, hexyl-, diethyl ester is an organoboron compound that belongs to the class of boronic esters. These compounds are formed by the esterification of boronic acids with alcohols. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Boronic acid, hexyl-, diethyl ester can be synthesized through the reaction of hexylboronic acid with diethyl alcohol. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of boronic esters often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired ester in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Boronic acid, hexyl-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohol and boronic acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Hexyl alcohol and boronic acid.
Substitution: Various substituted boronic esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Boronic acid, hexyl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with unique properties
Mecanismo De Acción
The mechanism of action of boronic acid, hexyl-, diethyl ester involves the formation of boronate esters with diols. This interaction is reversible and can be exploited in various chemical processes. The compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts in Suzuki-Miyaura coupling .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Cyclohexylboronic acid
Uniqueness
Boronic acid, hexyl-, diethyl ester is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to other boronic esters, it offers different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and material science .
Propiedades
Número CAS |
86595-38-2 |
|---|---|
Fórmula molecular |
C10H23BO2 |
Peso molecular |
186.10 g/mol |
Nombre IUPAC |
diethoxy(hexyl)borane |
InChI |
InChI=1S/C10H23BO2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h4-10H2,1-3H3 |
Clave InChI |
JPUWPFAUCZEFGB-UHFFFAOYSA-N |
SMILES canónico |
B(CCCCCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


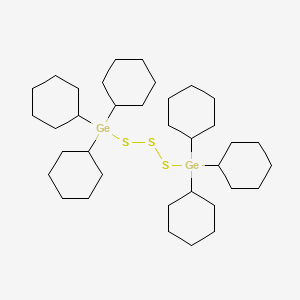

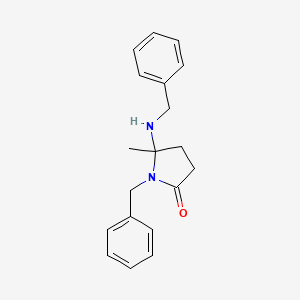
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
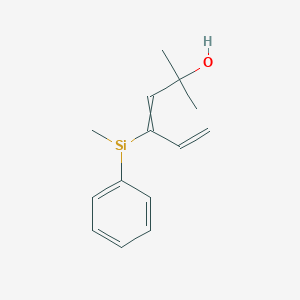

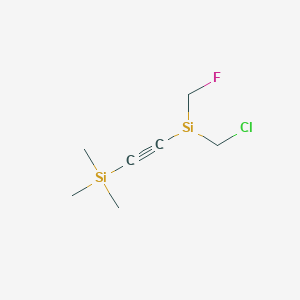


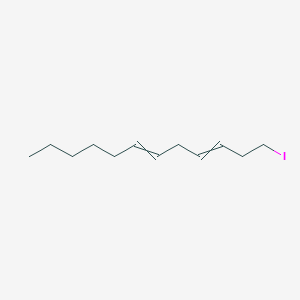
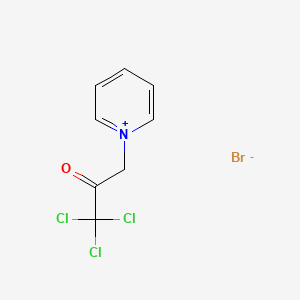

![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)
